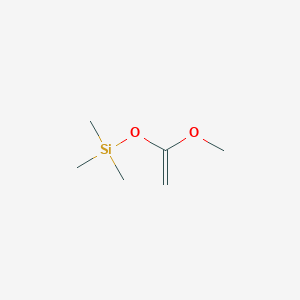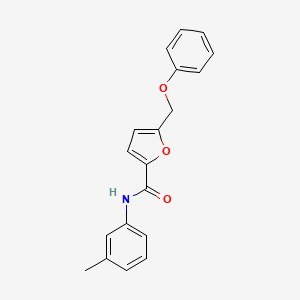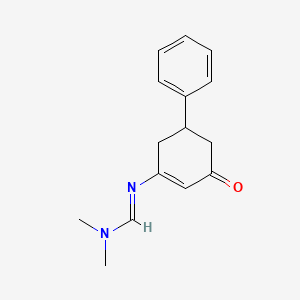
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group, an ethoxyphenyl group, and a methoxybenzenesulfonamide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yields.
Automated purification systems: For efficient isolation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide.
Reduction: 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenamine.
Substitution: 3-tert-butyl-N-(2-substituted phenyl)-4-methoxybenzenesulfonamide.
Applications De Recherche Scientifique
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide: Lacks the tert-butyl group.
3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide: Contains a hydroxyl group instead of an ethoxy group.
3-tert-butyl-N-(2-ethoxyphenyl)-benzenesulfonamide: Lacks the methoxy group.
Uniqueness
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is unique due to the combination of its tert-butyl, ethoxyphenyl, and methoxybenzenesulfonamide groups. This unique structure contributes to its specific chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C19H25NO4S |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H25NO4S/c1-6-24-18-10-8-7-9-16(18)20-25(21,22)14-11-12-17(23-5)15(13-14)19(2,3)4/h7-13,20H,6H2,1-5H3 |
Clé InChI |
VJXNYLHMJMQMCF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)

![4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile](/img/structure/B12123821.png)
![Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B12123829.png)
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid](/img/structure/B12123845.png)
![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12123846.png)

![2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one](/img/structure/B12123849.png)
![2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)

